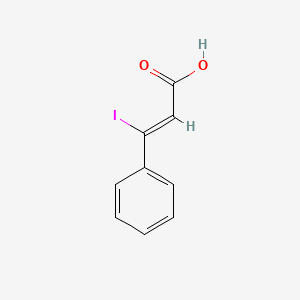

(Z)-3-Iodo-3-phenylacrylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-3-iodo-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVUIOWIVXHYHZ-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)O)/I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901060 | |

| Record name | NoName_112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z 3 Iodo 3 Phenylacrylic Acid

Direct Stereoselective Synthesis Approaches

Direct methods aim to establish the desired (Z)-stereochemistry in a single key step, offering efficiency in the synthetic sequence. These approaches primarily involve the addition to alkyne precursors or the decarboxylative functionalization of cinnamic acid derivatives.

Hydroiodination Strategies for Alkyne Precursors

The hydroiodination of alkynes is a fundamental method for the preparation of vinyl iodides. The precursor for (Z)-3-Iodo-3-phenylacrylic acid via this route is phenylpropiolic acid. The addition of hydrogen iodide (HI) across the carbon-carbon triple bond can, in principle, yield the desired product. However, controlling the stereoselectivity to favor the syn-addition required for the (Z)-isomer over the anti-addition that leads to the (E)-isomer is a significant challenge.

Standard hydroiodination with HI often leads to mixtures of isomers. To achieve Z-selectivity, specialized reagents and conditions are necessary. While specific data for the hydroiodination of phenylpropiolic acid to exclusively yield the (Z)-isomer is not extensively documented, related hydro-metallation/iodination sequences on terminal alkynes have shown promise for controlling stereochemistry. For instance, hydrozirconation of alkynes followed by iodinolysis is a known method for producing vinyl iodides.

Photochemical Geometric Isomerization for Z-Selectivity Enhancement

Photochemical isomerization presents a powerful strategy for converting a thermodynamically more stable (E)-alkene into the less stable (Z)-isomer. This approach is particularly relevant for 3-iodo-3-phenylacrylic acid, where the (E)-isomer may be more readily accessible through other synthetic routes. The process typically involves irradiating a solution of the (E)-isomer in the presence of a photosensitizer. researchgate.netnih.gov

The mechanism relies on the photosensitizer absorbing light and transferring energy to the (E)-alkene, promoting it to an excited triplet state. In this excited state, the rotation around the carbon-carbon double bond becomes possible. Subsequent relaxation to the ground state can yield a mixture of both (E) and (Z) isomers. By carefully selecting the photosensitizer and reaction conditions, it is possible to enrich the mixture in the desired (Z)-isomer, which can then be isolated. researchgate.netmdpi.com Studies on various cinnamic acid derivatives have demonstrated the feasibility of this contra-thermodynamic E→Z isomerization. researchgate.net For example, the photocatalytic isomerization of (E)-anethole to (Z)-anethole has been achieved with high conversion using an iridium-based photosensitizer. mdpi.com

Table 1: Examples of Photosensitizers for E/Z Isomerization of Alkenes

| Photosensitizer | Wavelength (nm) | Substrate Type | Reference |

|---|---|---|---|

| Ir(p-tBu-ppy)3 | 400 | (E)-Anethole | mdpi.com |

| (-)-Riboflavin | 402 | Cinnamides | researchgate.net |

This table presents examples of photosensitizers used for the E/Z isomerization of various alkenes, demonstrating the general applicability of the method.

Halodecarboxylation Protocols (e.g., from Cinnamic Acid Derivatives)

Halodecarboxylation reactions, such as the Hunsdiecker reaction and its modifications, provide a direct route to vinyl halides from α,β-unsaturated carboxylic acids like cinnamic acid. wikipedia.org This transformation involves the replacement of a carboxylic acid group with a halogen atom.

A significant modification of the Hunsdiecker reaction, often referred to as the Suarez modification, employs hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of a halogen source like molecular iodine (I₂). organic-chemistry.orgnih.govalfa-chemistry.com This method avoids the need for heavy metal salts like silver or mercury and often proceeds under mild conditions. alfa-chemistry.comarkat-usa.org

When applied to cinnamic acid, the reaction is proposed to proceed through the formation of an acyl hypoiodite (B1233010) intermediate, which then undergoes radical decarboxylation and subsequent iodine atom transfer to form the vinyl iodide. While this method is effective for decarboxylative iodination, controlling the stereochemistry of the resulting double bond can be challenging, and mixtures of (E) and (Z) isomers may be formed. acs.org The reaction of cinnamic acids with a combination of PhI(OAc)₂ and I₂ under irradiation has been reported to yield the corresponding iodo compound.

While transition-metal catalysis is a cornerstone of modern organic synthesis, its application to the direct decarboxylative halogenation of cinnamic acids to form vinyl halides is less common compared to other methods. Palladium-catalyzed decarbonylative iodination has been reported for vinyl carboxylic acids, which represents a related but distinct transformation. acs.org More frequently, palladium and copper catalysts are employed in the decarboxylative cross-coupling of cinnamic acids with aryl halides, which leads to the formation of stilbenes rather than vinyl halides. The direct, transition-metal-catalyzed conversion of the carboxylic acid group in a cinnamic acid derivative to an iodide is not a widely established protocol for synthesizing this compound.

Indirect Synthesis via Derivatization and Chemical Transformation

An alternative to direct synthesis is a multi-step approach where a related compound is first synthesized and then chemically transformed into the target molecule. A viable indirect route to this compound involves the synthesis of its bromo-analog, (Z)-3-Bromo-3-phenylacrylic acid, followed by a halide exchange reaction.

The synthesis of (Z)-β-bromostyrenes from cinnamic acid derivatives has been achieved with high stereoselectivity. One effective method involves the initial bromination of a substituted cinnamic acid to form the corresponding 2,3-dibromo-3-phenylpropanoic acid. csub.edu This intermediate can then undergo a debrominative decarboxylation reaction. The use of potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) as a base has been shown to effectively promote this elimination, yielding the (Z)-vinyl bromide with high selectivity. researchgate.netsharif.edu

Table 2: Synthesis of (Z)-β-Bromostyrenes via Debrominative Decarboxylation

| Substrate (from Cinnamic Acid derivative) | Reagent | Product | Z:E Ratio | Reference |

|---|---|---|---|---|

| anti-2,3-dibromo-3-phenylpropanoic acid | KF/Al₂O₃ | (Z)-β-Bromostyrene | 98:2 | sharif.edu |

| anti-2,3-dibromo-3-(2-chlorophenyl)propanoic acid | KF/Al₂O₃ | (Z)-1-Bromo-1-(2-chlorophenyl)ethene | 98:2 | sharif.edu |

Once the (Z)-3-bromo-3-phenylacrylic acid is obtained, a Finkelstein-type halide exchange reaction can be employed to convert the vinyl bromide to the corresponding vinyl iodide. This is typically achieved by treating the bromo compound with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. This substitution reaction generally proceeds with retention of stereochemistry, thus preserving the (Z)-configuration of the double bond.

Interconversion from E-Isomers of 3-Iodo-3-phenylacrylic Acid

A principal method for obtaining this compound involves the photochemical isomerization of its more stable (E)-counterpart. This process is typically carried out on the ester derivative, such as ethyl (E)-3-iodo-3-phenylacrylate, to facilitate handling and separation.

The core of this methodology lies in the irradiation of a solution of the (E)-ester. The absorption of light energy allows the molecule to overcome the rotational energy barrier of the carbon-carbon double bond, leading to a mixture of both (E) and (Z) isomers. The reaction is generally conducted in an inert solvent, such as benzene (B151609) or acetonitrile, using a high-pressure mercury lamp as the light source. The progress of the isomerization can be effectively monitored using analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the two isomers. Upon reaching a photostationary state, the reaction is terminated. The subsequent separation of the desired (Z)-ester from the unreacted (E)-ester is a critical step, often accomplished through column chromatography. Finally, the isolated ethyl (Z)-3-iodo-3-phenylacrylate undergoes hydrolysis, typically under acidic or basic conditions, to yield the target molecule, this compound.

Table 1: Key Parameters for Photochemical Isomerization

| Parameter | Description |

| Starting Material | Ethyl (E)-3-iodo-3-phenylacrylate |

| Energy Source | High-pressure mercury lamp |

| Typical Solvents | Benzene, Acetonitrile |

| Monitoring Methods | Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) |

| Separation Technique | Column Chromatography |

| Final Conversion | Hydrolysis of the purified (Z)-ester |

Functional Group Transformations on Pre-Existing Scaffolds

This synthetic pathway leverages the well-established Sandmeyer reaction. The first step involves the diazotization of the amino group on (Z)-3-amino-3-phenylacrylic acid. This is achieved by treating the starting material with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at reduced temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. The diazonium intermediate, without being isolated, is then subjected to a reaction with an iodide salt, such as potassium iodide. This results in the displacement of the diazonium group by an iodine atom, yielding this compound directly. The success of this method is highly dependent on the stereochemical purity of the starting (Z)-3-amino-3-phenylacrylic acid, as the reaction proceeds with retention of the double bond configuration.

Table 2: Synthesis via Functional Group Transformation

| Step | Reaction | Key Reagents | Product |

| 1 | Diazotization | (Z)-3-Amino-3-phenylacrylic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | (Z)-3-Diazo-3-phenylacrylic acid (intermediate) |

| 2 | Iodination | Potassium Iodide (KI) | This compound |

Mechanistic Investigations of Transformations Involving Z 3 Iodo 3 Phenylacrylic Acid

Transition-Metal-Catalyzed Reaction Mechanisms

Transition metals, particularly palladium, play a pivotal role in catalyzing a wide array of organic reactions. The unique electronic and steric properties of (Z)-3-iodo-3-phenylacrylic acid make it an interesting substrate for mechanistic studies in this context.

Palladium-Catalyzed Processes

Palladium catalysts are renowned for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. Understanding the mechanistic nuances of these processes is crucial for optimizing reaction conditions and expanding their synthetic utility.

Palladium-catalyzed decarbonylative nucleophilic halogenation presents an efficient method for the synthesis of aryl halides from acid anhydrides. bohrium.commdpi.com Mechanistic investigations suggest that these reactions can proceed through a highly reactive acyl halide intermediate. This is followed by a unimolecular fragment coupling (UFC) pathway that involves decarbonylation. bohrium.commdpi.com An alternative pathway proposes the formation of an activated anionic palladate complex, especially in the presence of lithium halides. bohrium.commdpi.com The choice of pathway can be influenced by the reaction conditions and the nature of the substrates. For instance, in reactions involving electron-donating substrates, conducting the reaction in an open system can significantly improve efficiency by allowing the generated carbon monoxide to exit, thereby directing the reaction towards the desired product. bohrium.commdpi.com

A proposed catalytic cycle for the palladium-catalyzed decarbonylative iodination is depicted below. The cycle is initiated by the oxidative addition of an acid anhydride (B1165640) to a Pd(0) complex, followed by the formation of an acyl iodide intermediate. Subsequent decarbonylation and reductive elimination steps yield the final aryl iodide product and regenerate the Pd(0) catalyst. researchgate.netresearchgate.net

Table 1: Key Intermediates in Palladium-Catalyzed Decarbonylative Halogenation

| Intermediate | Description |

| Acyl Halide | A highly reactive species formed in situ. |

| Anionic Palladate Complex | An alternative activated intermediate. |

| Pd(II) Intermediate | Formed after oxidative addition, from which C-X bond reductive elimination occurs. mdpi.com |

The isomerization of vinyl-palladium(II) intermediates is a critical process that can influence the stereochemical outcome of a reaction. In the context of palladium(II)-catalyzed reactions of unactivated alkenes, E/Z isomerization is a common yet mechanistically complex phenomenon. nih.gov Studies utilizing in situ kinetic analysis, spectroscopic methods, and DFT calculations have provided evidence for a monometallic nucleopalladation pathway for this isomerization. nih.gov

The process generally involves the initial coordination of the Z-alkene to the palladium catalyst, preserving its configuration. This is followed by the key E/Z isomerization step to form a palladium-alkene complex with the E configuration. Finally, dissociation of the palladium catalyst releases the E-alkene. nih.gov Deuterium-labeling experiments have further supported an anti-nucleopalladation/β-elimination pathway for the isomerization. nih.gov The presence of a directing group on the alkene substrate can help stabilize and allow for the observation of otherwise undetectable intermediates, providing deeper mechanistic insights. nih.gov

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, facilitates the vinylation or arylation of olefins. mdpi.com The reaction typically proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. mdpi.comnih.gov The generally accepted mechanism begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. This is followed by olefin insertion into the palladium-carbon bond and subsequent β-hydride elimination to afford the coupled product and a palladium-hydride species. The final step is the reductive elimination of HX, which regenerates the Pd(0) catalyst.

While the Pd(0)/Pd(II) cycle is widely accepted, the possibility of a Pd(II)/Pd(IV) cycle has also been considered, particularly with certain ligands. mdpi.comnih.gov Kinetic studies and competitive experiments have been instrumental in elucidating the operative catalytic cycle. For instance, in the Heck reaction between aryl halides and n-butyl acrylate, it has been shown that a palladacycle can act as a reservoir for the catalytically active Pd(0) species. researchgate.net The reaction kinetics can be influenced by the relative concentrations of the alkene and the aryl halide. researchgate.net Furthermore, the use of additives like tetraalkylammonium salts can positively impact the performance of the palladium catalyst. researchgate.net

A variation of the Heck reaction involves the decarboxylative cross-coupling of cinnamic acids with aryl iodides. rsc.org This reaction, catalyzed by a combination of a palladium source and a suitable ligand, provides an efficient route for carbon-carbon bond formation with good functional group tolerance. rsc.org

Hypervalent Iodine(III) Reagent Mediated Mechanisms

Hypervalent iodine(III) compounds have emerged as versatile and environmentally benign reagents and catalysts in modern organic synthesis. nih.gov They are known to mediate a variety of transformations, including halogenations, oxidations, and oxidative functionalizations. nih.gov The metal-like properties of hypervalent iodine(III) reagents allow them to participate in catalytic cycles where the active iodine(III) species is generated in situ from an iodoarene precursor using a terminal oxidant. beilstein-journals.org

In the context of alkene functionalization, hypervalent iodine(III) reagents are electrophilic in nature and can activate double bonds towards nucleophilic attack. beilstein-journals.org For instance, the chlorolactonization of an alkyne can be initiated by the coordination of a hypervalent iodine chloride reagent to the triple bond. nih.gov This is followed by a concerted nucleophilic attack of a carbonyl oxygen and the triple bond on the iodine center, leading to a cyclic oxonium ion. Subsequent steps involving nucleophilic attack by chloride and reductive elimination of iodobenzene (B50100) yield the final product. nih.gov

Hypervalent iodine reagents can also be employed in conjunction with transition metal catalysis. In such systems, the iodine(III) reagent often acts as an oxidant to regenerate the high-valent state of the metal catalyst, for example, in Pd(II)/Pd(IV) catalytic cycles for C-H functionalization. mdpi.com The nature of the ligands on the hypervalent iodine reagent can significantly influence the reactivity and selectivity of these transformations. mdpi.com

Table 2: Common Hypervalent Iodine(III) Reagents and Their Roles

| Reagent | Abbreviation | Typical Application |

| Phenyliodine Diacetate | PIDA | Oxidative cyclizations, aziridination chim.it |

| Phenyliodine Bis(trifluoroacetate) | PIFA | Oxidative cyclization of carboxylic acids chim.it |

| Iodosylbenzene | PhIO | Oxidant in catalytic cycles |

| (Dichloroiodo)benzene | PhICl₂ | Chlorination reactions nih.gov |

Furthermore, hypervalent iodine(III) reagents are known to mediate various rearrangement reactions, including bohrium.commdpi.com-migrations and ring expansions, further highlighting their diverse reactivity. nih.gov

Elucidation of Decarboxylative Halogenation Mechanisms with Iodosobenzene (B1197198) and Diacetoxyiodobenzene

The decarboxylative functionalization of α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives, is a powerful strategy in organic synthesis. researchgate.net Hypervalent iodine(III) reagents, including iodosobenzene (PhIO) and (diacetoxyiodo)benzene (B116549) (PIDA, PhI(OAc)₂), are pivotal in mediating these transformations under metal-free conditions. researchgate.netrsc.org

The initial and crucial step in the mechanism involves a ligand exchange reaction between the carboxylic acid and the hypervalent iodine(III) reagent. rsc.orgnih.gov In the case of PIDA, the carboxylate group of this compound displaces one of the acetate (B1210297) ligands on the iodine center. This forms a hypervalent iodine(III)-carboxylate complex, which activates the carboxyl group for subsequent decarboxylation. nih.gov

While direct decarboxylative halogenation of this compound is a specific application, the general mechanism can be inferred from related transformations like the Hunsdiecker reaction and other hypervalent iodine-mediated decarboxylations. acs.orgacs.org Following the formation of the iodine(III)-carboxylate adduct, the reaction can proceed via a radical pathway. Homolytic cleavage of the weak oxygen-iodine bond, often promoted by light, generates an acyloxy radical. acs.orgacs.org This acyloxy radical is highly unstable and rapidly undergoes decarboxylation, extruding carbon dioxide to produce a vinyl radical. This radical intermediate is then trapped by a halogen atom from a suitable source to yield the final halogenated product. In procedures using a combination of PhI(OAc)₂ and molecular iodine (I₂), an intermediate acetyl hypoiodite (B1233010) (AcOI) can be generated, which reacts with the carboxylic acid to form a reactive carboxyl hypoiodite species, setting the stage for radical decarboxylative iodination. nih.govrsc.org

Table 1: Reagents in Decarboxylative Halogenation

| Reagent | Formula | Role |

|---|---|---|

| This compound | C₉H₇IO₂ | Substrate |

| (Diacetoxyiodo)benzene (PIDA) | C₁₀H₁₁IO₄ | Oxidant, Carboxyl Activator |

| Iodosobenzene | C₆H₅IO | Oxidant, Carboxyl Activator |

Photoredox Catalytic Cycles Involving Hypervalent Iodine Reagents

The synergy between visible-light photoredox catalysis and hypervalent iodine chemistry provides a mild and efficient platform for activating carboxylic acids. nih.gov This dual catalytic approach allows for transformations under ambient temperature, avoiding harsh conditions. sioc.ac.cn

The process is initiated by the absorption of visible light by a photocatalyst, typically a ruthenium or iridium complex, which promotes it to an excited state. nih.gov This excited photocatalyst is a potent single-electron donor or acceptor. In the context of decarboxylative reactions, the excited photocatalyst engages in a single-electron transfer (SET) with the hypervalent iodine(III)-carboxylate complex, which is formed in situ from this compound and a reagent like acetoxybenziodoxole (BI-OAc). nih.govsioc.ac.cn

This SET event induces the homolytic cleavage of the iodine-oxygen bond, leading to the formation of a vinyl radical via decarboxylation. acs.org The oxidized or reduced photocatalyst is then regenerated in a subsequent step by interacting with another component in the reaction mixture, thereby closing the catalytic cycle. The hypervalent iodine species is also regenerated, allowing both catalysts to turn over. This dual catalytic system has proven effective for a range of decarboxylative functionalizations, including couplings with various radical acceptors. nih.gov

Radical Pathways and Reaction Intermediates

Substantial evidence points to the involvement of radical intermediates in transformations of acrylic acids mediated by hypervalent iodine reagents. acs.orgresearchgate.net The classical mechanism for such decarboxylative reactions involves the formation of several key transient species. acs.org

Hypervalent Iodine-Carboxylate Complex: As established, the reaction begins with the formation of an adduct between the acrylic acid and the iodine(III) reagent. nih.gov The existence of such complexes is supported by mechanistic studies and, in analogous systems, by direct characterization, including X-ray crystallography. sioc.ac.cn

Acyloxy Radical: Following activation (e.g., via SET from a photocatalyst or thermal/photolytic cleavage), the I-O bond breaks homolytically to release an acyloxy radical. acs.orgacs.org

Vinyl Radical: The acyloxy radical is exceptionally short-lived and undergoes rapid extrusion of CO₂, a thermodynamically favorable process, to generate a carbon-centered radical. In the case of this compound, this is a vinyl radical. acs.org

Iodanyl Radical: Recent studies have also highlighted the potential role of transient iodanyl radicals (formally I(II) species) as key intermediates in the redox cycles of hypervalent iodine reagents. nih.gov These open-shell species can be generated by the reductive activation of the hypervalent I-X bond and are implicated in substrate functionalization. nih.gov

The presence of these radical intermediates is often confirmed by trapping experiments using radical scavengers like TEMPO, which inhibit the reaction and form a stable radical adduct.

Stereochemical Control and Mechanistic Insights in Synthesis and Derivatization

The stereochemistry of the starting alkene is a critical consideration in the derivatization of this compound. The stereochemical outcome of decarboxylative reactions provides significant insight into the nature of the intermediates involved.

In many decarboxylative functionalizations of cinnamic acids, a class of compounds to which the title compound belongs, the reaction proceeds with a notable lack of stereospecificity. For instance, studies on the decarboxylative bromination of cinnamic acids have shown that while an (E)-isomer substrate yields the (E)-vinyl bromide with high stereoselectivity, the corresponding (Z)-isomer often produces a mixture of (E) and (Z) products. acs.org Similarly, copper-catalyzed decarboxylative alkenylation reactions of cinnamic acids tend to selectively yield the (E)-alkene product, regardless of the starting geometry. rsc.org

This frequent erosion of stereochemical integrity strongly suggests that the reaction proceeds through a vinyl radical intermediate. Vinyl radicals are not stereochemically rigid and can undergo rapid inversion. This allows the intermediate to equilibrate to the thermodynamically more stable (E)-configuration before it is trapped or engages in the subsequent bond-forming step. Therefore, even when starting with the pure (Z)-isomer of 3-Iodo-3-phenylacrylic acid, a significant amount of the (E)-product is often expected, and it may even be the major or exclusive product depending on the specific reaction conditions and the lifetime of the radical intermediate.

Table 2: Stereochemical Outcomes in Related Cinnamic Acid Reactions

| Reaction Type | Substrate Isomer | Product Isomer(s) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Decarboxylative Bromination | (E)-Cinnamic Acid | (E)-Vinyl Bromide (High Selectivity) | Radical pathway with trapping faster than isomerization. | acs.org |

| Decarboxylative Bromination | (Z)-Cinnamic Acid | Mixture of (E) and (Z) | Vinyl radical intermediate undergoes isomerization. | acs.org |

Synthetic Applications of Z 3 Iodo 3 Phenylacrylic Acid As a Versatile Intermediate

Application in Carbon-Carbon Bond Forming Reactions

The presence of a vinyl iodide in (Z)-3-iodo-3-phenylacrylic acid makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a high degree of stereoselectivity.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Negishi, Heck)

Sonogashira Coupling: This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.gov this compound can readily participate in Sonogashira coupling reactions to afford a variety of enyne-containing compounds. The reaction typically maintains the (Z)-stereochemistry of the double bond. youtube.com

Suzuki Coupling: The Suzuki reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. commonorganicchemistry.comnih.gov this compound can be effectively coupled with various boronic acids or their esters to generate a diverse range of 3,3-diaryl- or 3-aryl-3-vinylacrylic acid derivatives. commonorganicchemistry.comnih.gov These reactions often proceed with high yields and stereoselectivity.

Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent and a vinyl or aryl halide in the presence of a nickel or palladium catalyst. nih.gov this compound can be coupled with organozinc compounds to synthesize 3-substituted but-3-enoic acids under mild conditions. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.org While typically used for the arylation or vinylation of alkenes, derivatives of this compound can participate in Heck-type reactions. For instance, the reaction of arylboronic acids with similar acrylic acid derivatives can lead to arylated products. nih.gov The stereoselectivity of the Heck reaction is a key advantage, often yielding the trans product. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions with this compound Derivatives

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Enyne-containing acrylic acids |

| Suzuki | Organoboron compound | Pd catalyst, Base | 3,3-Diaryl- or 3-aryl-3-vinylacrylic acids |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 3-Substituted but-3-enoic acids |

| Heck | Alkene | Pd catalyst, Base | Arylated or vinylated acrylic acids |

Cyclization and Annulation Strategies

The reactive nature of the vinyl iodide and the carboxylic acid functionality in this compound and its derivatives can be exploited in various cyclization and annulation strategies to construct cyclic and polycyclic frameworks. These intramolecular reactions can be triggered by various reagents and conditions, leading to the formation of lactones, carbocycles, and heterocycles. For instance, intramolecular Heck reactions can be employed to synthesize cyclic compounds.

Three-Component Reactions

Three-component reactions, where three different reactants combine in a single operation to form a new product, offer a powerful tool for rapidly increasing molecular complexity. nih.gov While specific examples involving this compound are not extensively documented, its functional groups make it a potential candidate for such reactions. For example, a palladium-catalyzed three-component reaction involving an allene, this compound, and another coupling partner could potentially lead to the synthesis of complex, multi-functionalized molecules.

Utilization in Functional Group Interconversions and Derivatization

The carboxylic acid and vinyl iodide moieties of this compound are amenable to a variety of functional group interconversions and derivatizations, further expanding its synthetic utility.

The carboxylic acid group can be converted into a range of other functional groups, including:

Esters: Esterification can be achieved by reacting the acid with an alcohol in the presence of a catalyst. researchgate.net

Amides: Amide formation can be accomplished by reacting the acid with an amine.

Alcohols: Reduction of the carboxylic acid can yield the corresponding primary alcohol.

The vinyl iodide can be transformed through various reactions, such as:

Reduction: The iodine can be removed via reduction to yield the corresponding (Z)-3-phenylacrylic acid (cinnamic acid). nih.govnih.gov

Halogen Exchange: The iodide can be exchanged for another halogen, such as bromide or chloride, through reactions like the Finkelstein reaction. vanderbilt.edu

Lithiation: Treatment with an organolithium reagent can generate a vinyllithium (B1195746) species, which can then react with various electrophiles.

These interconversions allow for the synthesis of a wide array of derivatives with tailored properties and functionalities. vanderbilt.eduub.edu

Precursor for the Synthesis of Complex Organic Molecules and Scaffolds

The ability to undergo a multitude of transformations makes this compound a valuable precursor for the synthesis of more complex organic molecules and molecular scaffolds. nih.gov

Synthesis of Halovinyl Analogues

This compound serves as a key starting material for the synthesis of various halovinyl analogues. nih.gov For instance, it can be used to prepare other (Z)-3-halo-3-phenylacrylic acids through halogen exchange reactions. Furthermore, its derivatives can be utilized in the synthesis of more complex molecules containing a halovinyl moiety. For example, the reaction of protected iodovinyl derivatives with aldehydes can yield trans (E) isomers of more complex vinyl iodides, which can then be converted to their corresponding stannylated precursors for radiolabeling. nih.gov

Derivatives and Analogues of Z 3 Iodo 3 Phenylacrylic Acid: Synthetic Exploration

Synthesis and Reactivity of Esters and Amides of (Z)-3-Iodo-3-phenylacrylic Acid

The conversion of this compound into its corresponding esters and amides introduces a variety of functional groups that can modulate its biological activity and chemical reactivity. The synthesis of these derivatives typically proceeds through standard esterification and amidation reactions, although the presence of the vinyl iodide presents unique considerations.

Ester Synthesis:

Esters of this compound can be synthesized through several established methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the acid can be converted to a more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate ester formation under milder conditions.

A hypothetical reaction for the synthesis of an ethyl ester is presented below:

Reaction Scheme for Ethyl (Z)-3-iodo-3-phenylacrylate Synthesis:

Amide Synthesis:

The synthesis of amides from this compound can be achieved by reacting the acid with a primary or secondary amine. Similar to esterification, the use of coupling agents is often preferred to enhance the reaction rate and yield. The reactivity of the amine and the steric hindrance around the carbonyl group can influence the reaction conditions required.

A general scheme for amide formation is as follows:

Reaction Scheme for (Z)-N-alkyl-3-iodo-3-phenylacrylamide Synthesis:

Reactivity of Esters and Amides:

The reactivity of these derivatives is largely dictated by the electrophilicity of the carbonyl carbon and the nature of the carbon-iodine bond. The carbonyl group in esters and amides is generally less reactive towards nucleophiles than the corresponding acyl chloride. However, the presence of the electron-withdrawing iodine atom can influence the electronic properties of the α,β-unsaturated system.

The vinyl iodide moiety is a key functional group for further synthetic transformations. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the β-position. This reactivity provides a powerful tool for the diversification of the this compound scaffold.

Table 1: Comparison of Reactivity of Carboxylic Acid Derivatives

| Derivative | General Reactivity towards Nucleophilic Acyl Substitution | Key Reactive Site for Further Functionalization |

| Acid Chloride | Highest | Carbonyl Carbon, C-Cl bond |

| Anhydride (B1165640) | High | Carbonyl Carbon |

| Ester | Moderate | Carbonyl Carbon, C-I bond (vinyl iodide) |

| Amide | Low | Carbonyl Carbon, C-I bond (vinyl iodide) |

| Carboxylate | Lowest | - |

Exploration of Substituent Effects on the Phenyl Ring and α,β-Unsaturation

The electronic and steric properties of substituents on the phenyl ring can significantly impact the reactivity and properties of this compound and its derivatives.

Electronic Effects:

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, can increase the electron density of the aromatic ring and the conjugated system. This can affect the electrophilicity of the carbonyl carbon and the reactivity of the vinyl iodide. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups decrease the electron density, making the carbonyl carbon more electrophilic and potentially influencing the susceptibility of the double bond to nucleophilic attack.

Studies on related cinnamic acid derivatives have shown that the presence of substituents on the phenyl ring can alter their biological activities. For instance, the position and nature of the substituent can influence the inhibitory activity against certain enzymes.

Steric Effects:

Bulky substituents on the phenyl ring, particularly at the ortho positions, can introduce steric hindrance. This can affect the planarity of the molecule, potentially altering the conjugation between the phenyl ring and the acrylic acid moiety. Such steric effects can also influence the accessibility of the reactive sites, such as the carbonyl carbon and the vinyl iodide, to reagents.

Table 2: Predicted Influence of Phenyl Ring Substituents on the Reactivity of this compound Derivatives

| Substituent Type | Position on Phenyl Ring | Predicted Effect on Carbonyl Electrophilicity | Predicted Effect on C-I Bond Reactivity in Cross-Coupling |

| Electron-Donating Group (e.g., -OCH3) | para | Decrease | May slightly decrease |

| Electron-Withdrawing Group (e.g., -NO2) | para | Increase | May slightly increase |

| Bulky Group (e.g., -tBu) | ortho | May decrease due to steric hindrance | May decrease due to steric hindrance |

Advanced Characterization Techniques and Spectroscopic Analysis in Research on Z 3 Iodo 3 Phenylacrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the stereochemistry of (Z)-3-iodo-3-phenylacrylic acid. The spatial arrangement of the substituents around the carbon-carbon double bond, which defines the Z-isomer, is confirmed through the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra.

In ¹H NMR, the chemical shift of the vinylic proton is a key indicator. The through-space interaction between the iodine atom and the carboxylic acid group in the Z-configuration influences the electronic environment of the vinylic proton, resulting in a characteristic chemical shift. Furthermore, coupling constants (J-values) between adjacent protons can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the molecule in solution. Variable-temperature NMR studies can also be employed to investigate dynamic processes, such as rotation around single bonds, and to determine the energy barriers between different conformers. researchgate.net The presence of a single set of peaks in the NMR spectrum is consistent with the existence of a single dominant rotamer. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. The position of the carbon signals, particularly those of the double bond and the carbonyl group, is sensitive to the stereochemistry and electronic effects of the substituents. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning all proton and carbon signals, especially in complex molecules. These experiments correlate the signals of directly bonded and long-range coupled nuclei, respectively, providing a detailed connectivity map of the molecule.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 7.20-7.50 | m | Phenyl protons | |

| ¹H | 8.15 | s | Vinylic proton | |

| ¹H | 12.50 | br s | Carboxylic acid proton | |

| ¹³C | 95.8 | C-I | ||

| ¹³C | 128.5, 129.2, 130.1 | Phenyl CH | ||

| ¹³C | 139.5 | Phenyl C-ipso | ||

| ¹³C | 142.3 | C=C | ||

| ¹³C | 168.9 | C=O |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation in Complex Reaction Mixtures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and structure of this compound, especially when it is present in complex reaction mixtures. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the precise elemental formula of the molecule.

This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. When coupled with a separation technique like liquid chromatography (LC), LC-HRMS allows for the analysis of individual components in a mixture. nih.gov This is particularly useful for identifying and quantifying the target compound alongside any isomers, byproducts, or unreacted starting materials. nih.gov

The fragmentation pattern observed in the mass spectrum, obtained through techniques like collision-induced dissociation (CID), provides further structural information. The way the molecule breaks apart upon energetic collisions can reveal the connectivity of its constituent atoms, helping to confirm the presence of the phenyl, iodo, and acrylic acid moieties. This detailed structural information, combined with the high-resolution mass data, provides unequivocal evidence for the presence and structure of this compound. nih.gov

Advanced Chromatographic Techniques for Isomeric Separation and Purity Assessment

The synthesis of this compound can often lead to the formation of its (E)-isomer as a potential impurity. Advanced chromatographic techniques are essential for the separation of these geometric isomers and for the accurate assessment of the purity of the desired (Z)-isomer.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, baseline separation of the (Z) and (E) isomers can often be achieved. The difference in the spatial arrangement of the bulky iodine and phenyl groups relative to the polar carboxylic acid group leads to different interactions with the stationary phase, enabling their separation. The use of a refractive index detector can be employed for the quantification of isomers. longdom.org

For more challenging separations, multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GC×GC) offer enhanced resolution. lcms.cz These techniques utilize multiple columns with different separation mechanisms to resolve complex mixtures that are not separable by a single chromatographic dimension. lcms.cz Supercritical fluid chromatography (SFC) is another powerful technique that can be used for the separation of isomers and has been successfully applied to the analysis of complex biological samples. lcms.cz The purity of the isolated (Z)-isomer can be determined by calculating the peak area percentage from the chromatogram.

Table 2: Chromatographic Methods for the Analysis of Phenylacrylic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 | Acetonitrile/Water with formic acid | UV, Refractive Index | Isomeric separation and purity assessment |

| GC×GC | Multiple columns (e.g., non-polar and polar) | Helium | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High-resolution separation of complex mixtures |

| UHPSFC | Chiral or achiral | Supercritical CO₂ with co-solvents | Mass Spectrometry (MS) | Rapid separation of isomers and complex samples |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Structural Elucidation

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. ksu.edu.sa The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. For instance, a broad O-H stretching band from the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹, while a sharp C=O stretching band will appear around 1700 cm⁻¹. The C=C stretching vibration of the acrylic acid backbone and the C-I stretching vibration will also have characteristic absorption frequencies. The position and shape of these bands can be influenced by intermolecular hydrogen bonding. nih.gov

Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, the C=C and C-I stretching vibrations in this compound are expected to give rise to strong Raman signals. The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. jchps.com For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. jchps.com While this compound is not centrosymmetric, the complementary nature of the two techniques is still highly valuable for structural elucidation. jchps.comnih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities, which can then be compared with the experimental IR and Raman spectra to provide a detailed and confident assignment of the observed vibrational modes. nih.gov

Table 3: Key Vibrational Modes of this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C=O stretch | 1680-1710 | 1680-1710 |

| C=C stretch | 1620-1640 | 1620-1640 |

| C-O stretch | 1210-1320 | |

| O-H bend | 1395-1440 | |

| C-I stretch | 500-600 | 500-600 |

Theoretical and Computational Studies on Z 3 Iodo 3 Phenylacrylic Acid and Its Transformations

Quantum Chemical Calculations for Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. rsc.orgnih.gov For (Z)-3-Iodo-3-phenylacrylic acid, these calculations can elucidate the mechanisms of its various transformations, such as cross-coupling reactions, additions, and isomerizations.

The investigation of a reaction pathway typically begins with the optimization of the geometries of the reactants, intermediates, transition states, and products. For instance, in a Heck coupling reaction involving this compound, DFT calculations can model the oxidative addition of the vinyl iodide to a palladium(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the final product. Each step in this catalytic cycle is characterized by a transition state, which represents the energy maximum along the reaction coordinate.

The activation energy (ΔG‡) for each elementary step can be calculated, providing a quantitative measure of the reaction kinetics. For example, the C-I bond activation is a critical step in many cross-coupling reactions involving vinyl iodides. acs.org Computational studies can model this process and determine the associated energy barrier.

Table 1: Hypothetical Calculated Energies for a Heck Reaction Pathway

| Species | Relative Free Energy (kcal/mol) |

| Reactants (this compound + Alkene + Pd(0)) | 0.0 |

| Oxidative Addition Transition State | +18.5 |

| Pd(II) Intermediate | -5.2 |

| Migratory Insertion Transition State | +22.1 |

| β-Hydride Elimination Transition State | +15.8 |

| Products | -25.0 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand the electronic changes that occur during the reaction, such as charge transfer between the metal center and the substrates. wikipedia.org

Conformational Analysis and Energetic Profiles of Z- and E-Isomers

The geometric isomers of 3-Iodo-3-phenylacrylic acid, the (Z) and (E) forms, can exhibit different physical and chemical properties due to their distinct spatial arrangements. Computational methods are well-suited to explore the conformational landscape and relative stabilities of these isomers.

By performing a systematic scan of the torsional angles, such as the rotation around the C-C single bond of the acrylic acid moiety and the C-phenyl bond, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation for each isomer, as well as other local minima.

The relative energies of the (Z) and (E) isomers can be calculated with high accuracy using methods like DFT or more advanced ab initio calculations. The stability of each isomer is influenced by a combination of steric and electronic factors. For instance, the (Z)-isomer might experience greater steric hindrance between the iodine atom and the phenyl group, potentially making it less stable than the (E)-isomer.

Table 2: Hypothetical Calculated Relative Energies of (Z)- and (E)-3-Iodo-3-phenylacrylic Acid

| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| This compound | +1.5 | +1.2 |

| (E)-3-Iodo-3-phenylacrylic acid | 0.0 | 0.0 |

Note: The values in this table are hypothetical. The relative energies can be influenced by the choice of computational method and the inclusion of solvent effects.

The energy barrier for the isomerization between the (Z) and (E) forms can also be determined by locating the transition state for the rotation around the C=C double bond. This process typically has a high activation energy but can be facilitated by photochemical or catalytic methods.

Prediction and Elucidation of Stereoselectivity and Regioselectivity through Computational Models

Computational models are instrumental in understanding and predicting the outcomes of stereoselective and regioselective reactions. For reactions involving this compound, these models can explain why one particular isomer is formed preferentially over others.

Stereoselectivity in reactions such as catalytic hydrogenations or dihydroxylations of the double bond can be rationalized by examining the transition state structures leading to the different stereoisomeric products. The transition state with the lower calculated energy will correspond to the major product. This approach has been successfully applied to a wide range of reactions. acs.org

Regioselectivity, for example in the addition of an electrophile to the double bond, can be predicted by analyzing the electronic properties of the molecule. The calculated distribution of atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely site of attack. For instance, the carbon atom with the highest negative charge or the largest coefficient in the HOMO may be more susceptible to electrophilic attack.

In the context of cross-coupling reactions, computational models can help in designing ligands for the metal catalyst that can enhance the selectivity of the reaction. organic-chemistry.org By modeling the interactions between the substrate, catalyst, and ligand, it is possible to design systems that favor the formation of a specific regio- or stereoisomer.

Table 3: Hypothetical Regioselectivity Prediction in an Electrophilic Addition

| Carbon Atom | Mulliken Charge | HOMO Coefficient |

| C2 | -0.15 | -0.32 |

| C3 | +0.05 | +0.21 |

Note: The values are for illustrative purposes. A more negative Mulliken charge and a larger absolute HOMO coefficient on C2 would suggest it is the more likely site for electrophilic attack.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-3-Iodo-3-phenylacrylic acid, and how can reaction conditions be optimized for improved stereochemical purity?

- Methodological Answer : The synthesis typically involves iodination of 3-phenylacrylic acid derivatives under controlled conditions. For example, halogenation of the α,β-unsaturated system using iodine monochloride (ICl) in dichloromethane at 0–5°C can yield the Z-isomer. Optimization includes:

- Temperature control : Lower temperatures favor Z-configuration retention by minimizing thermal isomerization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, improving regioselectivity.

- Catalyst use : Transition-metal catalysts (e.g., Pd) may reduce side reactions in cross-coupling intermediates. Validate purity via HPLC and compare retention times with known standards.

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : The coupling constant (J) between C2 and C3 protons in the NMR spectrum distinguishes Z (J ≈ 10–12 Hz) from E isomers (J ≈ 15–17 Hz).

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the Z-configuration, as demonstrated for structurally related 3-phenylacrylic acid derivatives .

- IR Spectroscopy : The C=C stretching frequency (≈1630 cm) and C-I stretching (≈550 cm) aid in functional group identification.

Q. How should researchers handle storage and stability challenges for this compound?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent photolytic degradation and iodine loss.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via TLC or LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields of this compound across literature studies?

- Methodological Answer :

- Systematic Replication : Reproduce methods with strict control of variables (e.g., reagent purity, moisture levels).

- Kinetic Analysis : Use in situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps.

- Meta-Analysis : Compare solvent polarity, catalyst loading, and temperature profiles across studies to isolate critical factors .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO). This predicts sites for Suzuki-Miyaura or Heck couplings.

- Transition State Analysis : Identify energy barriers for oxidative addition steps involving the C-I bond, which influence catalytic efficiency .

Q. What experimental approaches validate the biological activity of this compound while ensuring ethical compliance?

- Methodological Answer :

- In Vitro Assays : Screen for anticancer activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination). Include positive controls (e.g., cisplatin) and cytotoxicity checks on normal cells.

- Ethical Protocols : Adhere to institutional review board (IRB) guidelines for cell line sourcing and disposal. Explicitly state that the compound is not FDA-approved and prohibit in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.